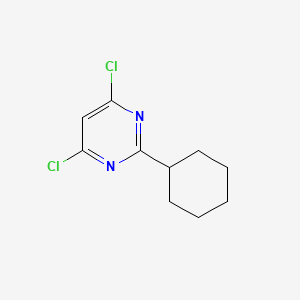

4,6-Dichloro-2-cyclohexylpyrimidine

CAS No.:

Cat. No.: VC13388064

Molecular Formula: C10H12Cl2N2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12Cl2N2 |

|---|---|

| Molecular Weight | 231.12 g/mol |

| IUPAC Name | 4,6-dichloro-2-cyclohexylpyrimidine |

| Standard InChI | InChI=1S/C10H12Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |

| Standard InChI Key | DUYIRAHITOGHHU-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=NC(=CC(=N2)Cl)Cl |

| Canonical SMILES | C1CCC(CC1)C2=NC(=CC(=N2)Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4,6-dichloro-2-cyclohexylpyrimidine is C₁₀H₁₂Cl₂N₂, with a molecular weight of 255.12 g/mol. The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The chlorine atoms at the 4- and 6-positions introduce electron-withdrawing effects, while the cyclohexyl group at the 2-position contributes steric bulk and lipophilicity.

Key Structural Features:

-

Halogenation: The 4,6-dichloro configuration enhances electrophilic reactivity, making the compound amenable to nucleophilic substitution reactions .

-

Cyclohexyl Substituent: The cyclohexyl group increases hydrophobicity, potentially improving membrane permeability in biological systems .

Physicochemical Data

Direct experimental data for this compound are scarce, but analogous compounds offer insights:

The cyclohexyl group likely elevates the melting point compared to smaller alkyl substituents due to increased van der Waals interactions .

Synthetic Methodologies

Chlorination of Pyrimidine Precursors

The synthesis of 4,6-dichloropyrimidine derivatives typically involves chlorination of dihydroxypyrimidine intermediates. A patent by outlines a method using phosphorus oxychloride (POCl₃) in the presence of hindered amines (e.g., Hunig’s base):

-

Reaction Mechanism:

-

Modifications for Cyclohexyl Derivatives:

-

Introducing the cyclohexyl group likely occurs via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2-position before or after chlorination.

-

Example pathway:

-

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at the 2-, 4-, and 6-positions requires careful control of reaction conditions.

-

Byproduct Formation: Phosphorus residues from POCl₃ may complicate purification, necessitating techniques like counter-current extraction .

Applications in Industrial and Pharmaceutical Contexts

Agrochemical Intermediates

Chlorinated pyrimidines are pivotal in synthesizing herbicides and fungicides. For example:

-

Sulfonylurea Herbicides: 4,6-Dichloropyrimidine derivatives act as precursors in sulfonylurea synthesis, which inhibit acetolactate synthase in plants .

-

Fungicidal Activity: The cyclohexyl group may enhance lipid solubility, improving bioavailability in antifungal agents .

Pharmaceutical Relevance

While direct studies on 4,6-dichloro-2-cyclohexylpyrimidine are lacking, structurally related compounds exhibit:

-

Kinase Inhibition: Pyrimidine derivatives often target ATP-binding pockets in kinases, making them candidates for anticancer therapies.

-

Antiviral Potential: Chlorine atoms can stabilize interactions with viral protease active sites .

Future Research Directions

Unexplored Synthetic Routes

-

Catalytic C–H Functionalization: Direct cyclohexylation via transition-metal catalysts could streamline synthesis.

-

Green Chemistry Approaches: Replace POCl₃ with less toxic chlorinating agents (e.g., NaCl/Oxone systems).

Biological Screening

-

Targeted Assays: Evaluate the compound’s efficacy against specific kinases or microbial targets.

-

Structure-Activity Relationships (SAR): Compare activity with analogs to optimize the cyclohexyl group’s role.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume